Heliomethylamine hydrochloride
Overview
Description
3,4-MDMA methylene homolog (hydrochloride) is a chemical compound that belongs to the class of substituted amphetamines. It is structurally related to 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. The compound is characterized by the presence of a methylene group inserted in the methylamphetamine portion of MDMA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-MDMA methylene homolog (hydrochloride) involves several steps, starting with the precursor 3,4-methylenedioxyphenyl-2-propanone. The key steps include:
Formation of the Intermediate: The precursor undergoes a reaction with methylamine to form the intermediate compound.
Methylene Insertion: A methylene group is inserted into the intermediate compound through a series of chemical reactions, resulting in the formation of the final product.
Hydrochloride Formation: The final product is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 3,4-MDMA methylene homolog (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-MDMA methylene homolog (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines .
Scientific Research Applications
3,4-MDMA methylene homolog (hydrochloride) has several scientific research applications, including:
Forensic Analysis: Used as an analytical reference standard in forensic chemistry to identify and quantify substances in samples.
Toxicology Studies: Employed in toxicological research to study its effects and potential toxicity.
Pharmacological Research: Investigated for its pharmacological properties and potential therapeutic applications.
Chemical Synthesis: Utilized in the synthesis of related compounds for research purposes.
Mechanism of Action
The mechanism of action of 3,4-MDMA methylene homolog (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, similar to MDMA. The compound may affect the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered mood and perception .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): The parent compound, known for its psychoactive effects.
3,4-Methylenedioxyamphetamine (MDA): A related compound with similar but distinct effects.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another homolog with structural similarities.
Uniqueness
This structural modification distinguishes it from other related compounds and may result in different pharmacological and toxicological profiles .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHYLXZJOXRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342966 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797883-86-3 | |
Record name | Heliomethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOMETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VZX55L6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.